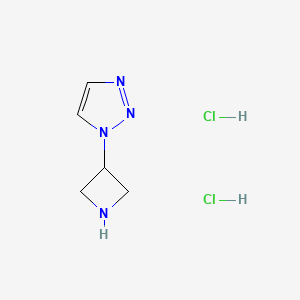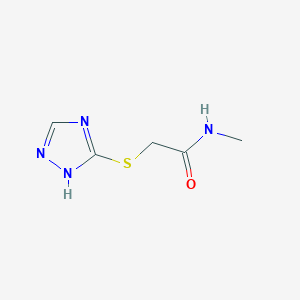
2-Chloro-N,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,6-dimethylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position and two methyl groups at the 6-position of the pyrimidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
Related compounds, such as 2-anilinopyrimidines, have been evaluated as kinase inhibitors , suggesting that kinases could be potential targets.
Mode of Action
It’s known that the compound can be used to synthesize 2-anilinopyrimidines . These derivatives interact with their targets (potentially kinases) and induce changes that can have antiproliferative activity against cancer cell lines .
Result of Action
Related compounds have shown antiproliferative activity against cancer cell lines , suggesting that this compound might also have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,6-dimethylpyrimidine-4-carboxamide typically involves the chlorination of N,6-dimethylpyrimidine-4-carboxamide. One common method includes the reaction of N,6-dimethylpyrimidine-4-carboxamide with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 2-position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,6-dimethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Lacks the carboxamide group, making it less versatile in certain reactions.
2,6-Dichloro-N,N-dimethylpyridine-4-amine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties.
Uniqueness
2-Chloro-N,6-dimethylpyrimidine-4-carboxamide is unique due to the presence of both a chlorine atom and a carboxamide group on the pyrimidine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
2-chloro-N,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-4-3-5(6(12)9-2)11-7(8)10-4/h3H,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDUVRFGTXTIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201657-29-5 |
Source


|
| Record name | 2-chloro-N,6-dimethylpyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chloro-3,5-dimethylphenoxy)-N-[6-(morpholin-4-yl)pyrimidin-4-yl]acetamide](/img/structure/B2862210.png)

![6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2862212.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B2862213.png)


![3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2862218.png)
![N-(2,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2862219.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2862222.png)
![6,8-dichloro-2-[(1E)-3-methylbut-1-en-1-yl]-4H-3,1-benzoxazin-4-one](/img/structure/B2862224.png)



